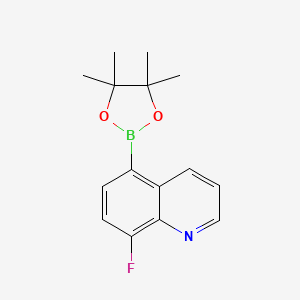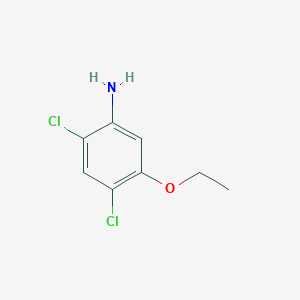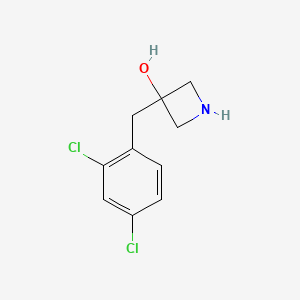
3-(2,4-Dichlorobenzyl)azetidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-Dichlorobenzyl)azetidin-3-ol is a chemical compound characterized by its unique structure, which includes a dichlorobenzyl group attached to an azetidin-3-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Dichlorobenzyl)azetidin-3-ol typically involves the reaction of 2,4-dichlorobenzyl chloride with azetidin-3-ol under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, like dichloromethane, to facilitate the formation of the azetidine ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more advanced techniques, such as continuous flow chemistry, to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-(2,4-Dichlorobenzyl)azetidin-3-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
3-(2,4-Dichlorobenzyl)azetidin-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(2,4-Dichlorobenzyl)azetidin-3-ol exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism can vary depending on the application, but it generally involves binding to enzymes or receptors, leading to a biological response.
Comparison with Similar Compounds
2,4-Dichlorobenzyl alcohol
3,4-Dichlorobenzyl alcohol
2,4-Dichlorobenzyl chloride
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C10H11Cl2NO |
|---|---|
Molecular Weight |
232.10 g/mol |
IUPAC Name |
3-[(2,4-dichlorophenyl)methyl]azetidin-3-ol |
InChI |
InChI=1S/C10H11Cl2NO/c11-8-2-1-7(9(12)3-8)4-10(14)5-13-6-10/h1-3,13-14H,4-6H2 |
InChI Key |
BDGPVFXSECQTQY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(CC2=C(C=C(C=C2)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


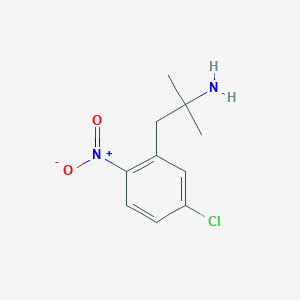

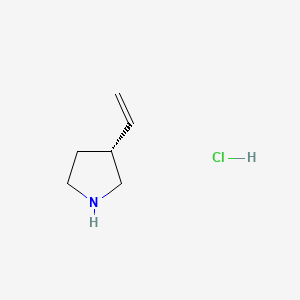
![2-[(2S,4S)-4-fluoropyrrolidin-2-yl]aceticacidhydrochloride](/img/structure/B15318123.png)
![2-(2-methoxyphenoxy)-N-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B15318128.png)


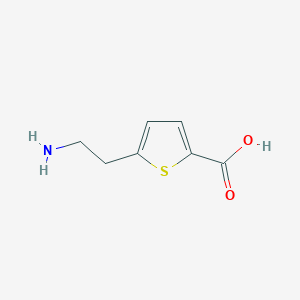
![1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethane-1-sulfonyl fluoride](/img/structure/B15318181.png)

